Cas no 22131-71-1 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI))
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI) structure](https://it.kuujia.com/scimg/cas/22131-71-1x500.png)
22131-71-1 structure
Nome del prodotto:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI)
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-N-propyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI)
- 22131-71-1
- DTXSID90176662
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-N-propyl-, (2S-(2alpha,5alpha,6beta))-
- BP-Propylamine
- Benzylpenicilloyl-n-propylamine
-
- Inchi: InChI=1S/C19H25N3O3S/c1-4-10-20-16(24)15-19(2,3)26-18-14(17(25)22(15)18)21-13(23)11-12-8-6-5-7-9-12/h5-9,14-15,18H,4,10-11H2,1-3H3,(H,20,24)(H,21,23)/t14-,15+,18-/m1/s1
- Chiave InChI: MMBUCVYZVWXLFW-RVKKMQEKSA-N
- Sorrisi: CCCNC([C@H]1C(C)(C)S[C@@H]2[C@@H](C(=O)N12)NC(CC1C=CC=CC=1)=O)=O
Proprietà calcolate
- Massa esatta: 375.162
- Massa monoisotopica: 375.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 576
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 118A^2
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 695.6°C at 760 mmHg
- Punto di infiammabilità: 374.5°C
- Indice di rifrazione: 1.613
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI) Letteratura correlata
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
22131-71-1 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxamide,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-N-propyl-, [2S-(2a,5a,6b)]- (9CI)) Prodotti correlati
- 2171884-63-0(4-chloro-7-(difluoromethoxy)-6-methoxyquinazoline)
- 2613384-12-4(2-(5-bromo-1H-indol-3-yl)ethyldimethylamine hydrochloride)
- 1442656-28-1(rac-tert-butyl (3R,5S)-3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, cis)
- 2092578-64-6(1H-Pyrrole-3-carboxylic acid, 4-bromo-2,5-dihydro-1-(phenylmethyl)-)
- 866726-94-5(N-cyclopentyl-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 489-32-7(Icariin)
- 850589-40-1(3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid)
- 872856-69-4(2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one)
- 2411241-64-8(2-Chloro-1-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-1-one)
- 1368411-48-6(6-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
